Derivatives of 7-Chloro-5-iodo-8-quinolinol and their potential applications
Derivatives of 7-Chloro-5-iodo-8-quinolinol and their potential applications
Executive Summary
The pharmacological landscape of 7-Chloro-5-iodo-8-quinolinol (Clioquinol, CQ) has undergone a radical transformation. Once relegated to history due to the SMON (Subacute Myelo-Optico-Neuropathy) crisis of the 1970s, the 8-hydroxyquinoline (8-HQ) scaffold has re-emerged as a "privileged structure" in modern drug discovery.
This resurgence is driven by the scaffold's unique ability to act as a metal ionophore rather than a simple chelator. Unlike traditional chelators that strip metals from the system, CQ and its derivatives (such as PBT2 ) restore intracellular metal homeostasis (Zn²⁺, Cu²⁺) and inhibit the ubiquitin-proteasome system (UPS). This dual mechanism positions these compounds as potent candidates for treating neurodegenerative disorders (Alzheimer’s, Huntington’s) and solid malignancies (prostate, breast, leukemia).
This guide provides a rigorous technical analysis of the chemical architecture, synthetic pathways, and therapeutic mechanisms of CQ derivatives, designed for researchers requiring actionable, field-proven data.
Chemical Architecture & Structural Logic
The efficacy of 7-Chloro-5-iodo-8-quinolinol stems from its bidentate coordination geometry. The phenolic oxygen (C8) and the quinoline nitrogen (N1) form a chelation pocket capable of binding transition metals (Cu, Zn, Fe) with high affinity.
Structural Activity Relationship (SAR)
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Halogenation (C5 & C7): The electron-withdrawing nature of the Chlorine (C5) and Iodine (C7) atoms lowers the pKa of the phenolic hydroxyl group (approx. pKa ~7.0 vs. 9.9 for unsubstituted 8-HQ). This ensures a significant fraction of the molecule exists in the deprotonated, metal-binding anionic form at physiological pH.
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Lipophilicity: The halogen substituents significantly increase lipophilicity (logP ~3.5), facilitating rapid Blood-Brain Barrier (BBB) penetration—a critical requirement for neurodegenerative therapeutics.
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Mannich Base Modifications: Functionalization at the C7 position (via Mannich reaction) or C2 position (as seen in PBT2) allows for the modulation of solubility and metal-binding kinetics, reducing off-target toxicity.
Comparative Structures
The following diagram illustrates the structural evolution from the core 8-HQ scaffold to CQ and the second-generation derivative PBT2.
Figure 1: Structural evolution of 8-Hydroxyquinoline derivatives.
Pharmacological Mechanisms[1][2]
The therapeutic potency of CQ derivatives relies on two distinct but interconnected mechanisms: Metal Ionophoric Activity and Proteasome Inhibition .
The "Trojan Horse" Mechanism (Proteasome Inhibition)
In oncology, CQ acts as a copper ionophore. It binds extracellular copper, transports it across the cell membrane, and releases it intracellularly. This surge in intracellular copper inhibits the 20S proteasome (specifically the chymotrypsin-like activity), leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells.
Neuroprotection & Metallostasis
In Alzheimer's Disease (AD), Zinc and Copper are sequestered in Amyloid-beta (Aβ) plaques, promoting aggregation and oxidative stress. CQ and PBT2 solubilize these plaques by redistributing the metals back into the neurons (metallostasis), thereby activating neuroprotective signaling pathways (e.g., PI3K/Akt).
Figure 2: Dual mechanism of action: Proteasome inhibition in oncology and metallostasis in neurodegeneration.
Experimental Protocols
Synthesis of 7-Substituted Mannich Base Derivatives
Objective: Synthesis of a 7-((dialkylamino)methyl)-5-chloro-8-quinolinol derivative. This protocol utilizes the "modified Mannich reaction" suitable for the electron-rich 8-HQ ring.
Reagents:
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5-Chloro-8-hydroxyquinoline (1.0 eq)[1]
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Secondary Amine (e.g., Morpholine or Piperidine) (1.2 eq)
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Paraformaldehyde (1.2 eq)
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Ethanol (Absolute)
Protocol:
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Preparation: Dissolve 5-Chloro-8-hydroxyquinoline (5 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Addition: Add the secondary amine (6 mmol) to the solution.
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Activation: Add paraformaldehyde (6 mmol) slowly to the mixture. Note: Paraformaldehyde depolymerizes in situ to generate formaldehyde.
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Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–12 hours. Monitor progress via TLC (Mobile phase: DCM/Methanol 95:5).
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Workup: Cool the mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.
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Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.
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Validation: Confirm structure via ¹H-NMR (look for singlet at ~3.8-4.0 ppm corresponding to the Ar-CH₂-N methylene bridge).
Biological Assay: Proteasome Inhibition (In Vitro)
Objective: Quantify the inhibition of the 20S proteasome chymotrypsin-like activity.
Materials:
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Purified 20S Proteasome (Human erythrocytes)
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Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
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Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.
Protocol:
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Incubation: Incubate 20S proteasome (0.5 µg) with varying concentrations of the CQ derivative (0.1 – 50 µM) and Copper(II) chloride (10 µM) in assay buffer for 30 minutes at 37°C. Control: CQ alone (no copper) to verify copper-dependency.
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Substrate Addition: Add Suc-LLVY-AMC substrate (final concentration 50 µM).
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Measurement: Monitor fluorescence release (AMC) kinetically for 60 minutes (Ex: 380 nm, Em: 460 nm).
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Analysis: Calculate IC₅₀ values based on the initial linear reaction velocity.
Therapeutic Applications & Data
Comparative Efficacy Table
The following table summarizes the activity of CQ derivatives across different therapeutic areas.
| Compound | Target Indication | Mechanism | Key Outcome (Preclinical/Clinical) |
| Clioquinol (CQ) | Prostate Cancer | Proteasome Inhibition (Cu-dependent) | Reduced tumor growth by ~66% in xenografts. |
| Clioquinol (CQ) | Alzheimer's (AD) | Zn/Cu Ionophore | Phase II: Reduced plasma Aβ42; stabilized cognition. |
| PBT2 | Alzheimer's / Huntington's | Metal Redistribution | Improved executive function; reduced CSF Aβ levels (Phase II). |
| Nitroxoline | Urinary Tract Infection | Biofilm disruption / Ionophore | FDA-approved antibiotic; repurposing for cancer.[2] |
Toxicology & Safety (The SMON Context)
The historical withdrawal of Clioquinol was due to SMON , a neurotoxic syndrome linked to B12 deficiency and zinc chelation in the gut.
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Modern Mitigation: Second-generation derivatives like PBT2 are designed to be less toxic by altering the halogenation pattern (removing iodine) and optimizing the metal-binding affinity (Kd) to prevent systemic metal depletion while maintaining ionophoric activity in the brain.
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Safety Protocol: All experimental designs must include monitoring of systemic Zn/Cu levels and Vitamin B12 status.
References
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Schimmer, A. D., et al. (2012). "A phase I study of the metal ionophore clioquinol in patients with advanced hematologic malignancies." Clinical Lymphoma, Myeloma & Leukemia. Link
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Crouch, P. J., et al. (2011).[3] "Mechanisms of toxicity and therapeutic potential of the Alzheimer's disease drug PBT2." Journal of Neurochemistry. Link
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Chen, D., et al. (2007). "Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts." Cancer Research. Link
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Oliveri, V. (2022).[4] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases." Journal of Medicinal Chemistry. Link
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PubChem. "7-Chloro-5-iodo-8-quinolinol (Clioquinol) Compound Summary." Link
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Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link
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- 1. 7-Chloro-5-iodo-8-quinolinol | C9H5ClINO | CID 141944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. alzforum.org [alzforum.org]
- 4. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca | MDPI [mdpi.com]
